tert-Butyl (4-N-boc-aminobenzyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (4-N-boc-aminobenzyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-N-boc-aminobenzyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

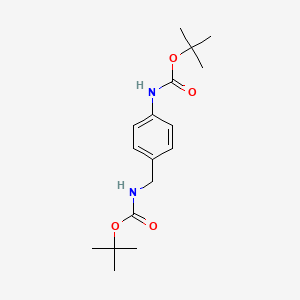

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-7-9-13(10-8-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMAAGCUISTRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Applications of tert-Butyl (4-N-boc-aminobenzyl)carbamate in Organic Synthesis

This guide details the technical applications, synthesis, and handling of tert-Butyl (4-N-boc-aminobenzyl)carbamate (CAS: 285119-75-7), a critical bis-protected intermediate for generating high-purity 4-aminobenzylamine scaffolds.

[1]Executive Summary

tert-Butyl (4-N-boc-aminobenzyl)carbamate (Bis-Boc-4-ABA) serves as a chemically stable, crystalline reservoir for 4-aminobenzylamine , a privileged pharmacophore found in HDAC inhibitors (e.g., Entinostat) and supramolecular assemblies. Unlike the free diamine, which is prone to oxidation and carbamylation upon air exposure, the Bis-Boc derivative ensures stoichiometric precision and high purity for critical late-stage functionalizations.

This guide outlines the mechanistic utility of Bis-Boc-4-ABA, providing self-validating protocols for its synthesis, global deprotection, and application in generating rigid aromatic linkers.

Chemical Identity & Structural Logic[2]

The molecule features a p-phenylene core with two chemically distinct nitrogen centers—an aniline and a benzylic amine—both protected by tert-butoxycarbonyl (Boc) groups.

| Feature | Specification |

| Systematic Name | tert-Butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzyl]carbamate |

| CAS Number | 285119-75-7 |

| Molecular Weight | 322.40 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Core Utility | Oxidatively stable precursor for 4-aminobenzylamine |

Structural Diagram

The following diagram illustrates the chemical connectivity and the distinct electronic environments of the two nitrogen atoms, which become relevant upon deprotection.

Figure 1: Structural decomposition of the Bis-Boc-4-ABA molecule highlighting the dual-protected amine sites.

Applications in Drug Discovery & Materials Science

HDAC Inhibitor Synthesis (Entinostat Scaffold)

The 4-aminobenzylamine moiety is the structural backbone of Entinostat (MS-275) , a class I selective histone deacetylase (HDAC) inhibitor.

-

Challenge: Using free 4-aminobenzylamine often leads to polymerization or bis-acylation byproducts due to the high nucleophilicity of the benzylic amine and the reactivity of the aniline.

-

Solution: The Bis-Boc derivative allows for purification of the scaffold before the sensitive coupling steps. It is typically deprotected in situ to the diamine salt, which is then reacted under controlled pH to selectively functionalize the more nucleophilic benzylic amine first.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the p-phenylene spacer provides a rigid linear geometry that can improve the pharmacokinetic profile compared to flexible alkyl chains.

-

Protocol: Bis-Boc-4-ABA is globally deprotected to yield the diamine, which is then reacted with a mono-activated diester or anhydride to create a "head-to-tail" linker system.

Supramolecular Building Blocks

In the synthesis of Dion–Jacobson (DJ) phase perovskites or hydrogen-bonded organic frameworks (HOFs), high-purity diamines are essential to prevent crystal defects. Bis-Boc-4-ABA serves as the "crystallization grade" precursor that releases the requisite cation upon acid treatment.

Experimental Protocols

Synthesis of Bis-Boc-4-ABA (Self-Validating Protocol)

This protocol converts commercial (often impure) 4-aminobenzylamine into the stable Bis-Boc derivative.

Reagents:

-

4-Aminobenzylamine (CAS 4403-71-8): 1.0 equiv.[2]

-

Di-tert-butyl dicarbonate (

): 2.5 equiv. -

Triethylamine (TEA): 3.0 equiv.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-aminobenzylamine (10 mmol) in anhydrous DCM (50 mL) under

atmosphere. Note: If the starting material is dark/oxidized, distill it first or proceed knowing the Bis-Boc product will require recrystallization. -

Base Addition: Add TEA (30 mmol) and cool the solution to 0°C.

-

Acylation: Dropwise add a solution of

(25 mmol) in DCM (10 mL).-

Observation: Gas evolution (

) will occur.

-

-

Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The diamine spot (baseline) should disappear, replaced by a high Rf spot (Bis-Boc).

-

Workup: Wash with 1M citric acid (removes traces of mono-Boc and free amine), followed by saturated

and brine. -

Purification: Recrystallize from Hexane/EtOAc to obtain white needles.

-

Validation: Melting point should be distinct (approx. 140-145°C, verify with specific CoA).

-

Global Deprotection & In-Situ Utilization

This workflow describes generating the reactive diamine dihydrochloride salt for immediate use.

Figure 2: Workflow for converting the stable Bis-Boc precursor into the reactive scaffold for selective functionalization.

Protocol:

-

Solubilization: Dissolve Bis-Boc-4-ABA (1 mmol) in DCM (5 mL).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane (5 mL). Stir at room temperature for 2 hours.

-

Checkpoint: Evolution of isobutylene gas ceases.

-

-

Isolation: Concentrate in vacuo.

-

For TFA: Co-evaporate with toluene (3x) to remove residual acid.

-

For HCl: The product often precipitates; filter and wash with ether.

-

-

Usage: The resulting salt is hygroscopic but stable. Store under argon or use immediately.

Strategic Comparison: Bis-Boc vs. Mono-Boc

Researchers often confuse the Bis-Boc derivative with Mono-Boc analogs. The choice depends on the synthetic stage.

| Compound | Structure | Primary Application |

| Bis-Boc-4-ABA (CAS 285119-75-7) | Stable storage form; Global deprotection to pure diamine. | |

| N-Boc-4-aminobenzylamine (CAS 220298-96-4) | Aniline protected. Allows selective reaction at the benzylic amine. | |

| tert-Butyl (4-aminobenzyl)carbamate (CAS 71026-66-9*) | Benzylic protected. Allows selective reaction at the aniline. |

*Note: CAS 71026-66-9 usually refers to N-Boc-p-phenylenediamine; verify specific isomer CAS 94838-55-8 for the benzyl carbamate isomer.

References

-

PubChem. tert-Butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzyl]carbamate (CAS 285119-75-7). National Library of Medicine.[3] Available at: [Link]

-

National Institutes of Health (NIH). Development of Novel Quaternary Ammonium Linkers for Antibody-Drug Conjugates (Utilizing 4-aminobenzylamine scaffold). PubMed. Available at: [Link]

-

Master Organic Chemistry. Carbamates as Protecting Groups: Boc, Cbz, Fmoc.[4] Available at: [Link]

Sources

N-Boc-Protected Benzylamine Linkers: Strategic Scaffolds in Medicinal Chemistry and Bioconjugation

Executive Summary

The N-Boc-protected benzylamine motif represents a cornerstone in modern organic synthesis, serving as a "privileged scaffold" in medicinal chemistry and a critical linker technology in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Unlike flexible alkyl chains, the benzylamine core introduces structural rigidity (reducing entropic penalties upon binding) and π-π stacking potential, while the tert-butyloxycarbonyl (Boc) group provides robust, acid-labile orthogonality essential for multi-step solid-phase and solution-phase synthesis.

This technical guide dissects the synthesis, deprotection dynamics, and application of these linkers, providing validated protocols for researchers optimizing linker-payload stability and solubility.

Structural Rationale & Chemical Properties[1][2][3][4][5][6]

The "Goldilocks" Spacer

In drug design, linkers are rarely passive. The benzylamine moiety offers distinct physicochemical advantages over aliphatic diamines (e.g., ethylenediamine):

-

Conformational Restriction: The phenyl ring restricts rotation, pre-organizing the molecule for binding events (e.g., in the S1 pocket of serine proteases).

-

UV Traceability: The aromatic ring provides a convenient chromophore for HPLC monitoring (254 nm), unlike "invisible" PEG or alkyl linkers.

-

Electronic Tunability: Substituents on the ring (F, Cl, OMe) allow precise modulation of the amine’s pKa (typically ~9.3 for benzylamine) and the lipophilicity (LogP) of the final conjugate.

The Boc Advantage

The tert-butyl carbamate (Boc) protection renders the amine nucleophile inert to bases and nucleophiles, allowing for diverse chemical transformations (e.g., ester hydrolysis, Pd-catalyzed couplings) elsewhere on the molecule. Its removal is strictly acid-dependent, providing orthogonality to Fmoc (base-labile) and Alloc (Pd-labile) groups.

Synthetic Routes & Functionalization

The synthesis of N-Boc-benzylamine linkers generally follows two primary pathways: Direct Protection of commercially available benzylamines or Reductive Amination of benzaldehydes, which allows for greater structural diversity.

Pathway Logic: Reductive Amination vs. Direct Protection

Caption: Figure 1. Convergent synthetic pathways. Reductive amination allows for the introduction of complex R-groups prior to Boc protection.

Green Chemistry Considerations

Recent advancements emphasize solvent-free protocols. Using Zn-catalyzed alkylation or neat reactions with Boc₂O can achieve quantitative yields without chlorinated solvents, aligning with green chemistry principles in scale-up scenarios.

Deprotection Dynamics: The Critical Step

The utility of the N-Boc group lies in its clean removal. However, the specific conditions dictate the purity of the final salt.

Mechanism of Acidolysis

The cleavage follows an E1-like mechanism. Protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing CO₂, the free amine, and a tert-butyl cation.

Critical Control Point: The generated tert-butyl cation is a potent electrophile. Without scavengers, it can re-attach to electron-rich regions (e.g., Indole rings in Tryptophan, phenols in Tyrosine) leading to irreversible alkylation byproducts.

Reagent Comparison Table

| Method | Reagent System | Reaction Time | Pros | Cons |

| Standard | 20-50% TFA in DCM | 15-60 min | Rapid; Volatile byproducts. | TFA salts are hygroscopic/oily; requires thorough evaporation. |

| Precipitation | 4M HCl in Dioxane | 30-90 min | Product precipitates as HCl salt (solid); Easy filtration. | Stronger acid; may affect acid-sensitive esters. |

| Mild | 2M HCl in MeOH | 1-4 hours | Milder; Good for large scale. | Slower; Methyl ester formation risk if carboxylates present. |

| Scavenger | TFA + TIPS/H₂O | 30-60 min | Prevents t-butyl cation alkylation. | Essential for Trp/Tyr/Met containing peptides. |

Applications in Bioconjugation[7]

Antibody-Drug Conjugates (ADCs): The PABC Spacer

The most sophisticated application of the benzylamine linker is the p-aminobenzyl carbamate (PABC) spacer. This is a "self-immolative" linker.

-

Mechanism: The N-Boc-protected PABC is coupled to a protease-cleavable peptide (e.g., Val-Cit).

-

Activation: Once the antibody delivers the payload to the lysosome, Cathepsin B cleaves the peptide bond.

-

Collapse: The revealed aniline nitrogen of the benzylamine spontaneously undergoes 1,6-elimination, ejecting the free drug and CO₂.

Caption: Figure 2. The self-immolative cascade of PABC linkers. The benzylamine core is essential for the electronic cascade that releases the drug.

PROTACs

In PROTAC design, N-Boc-benzylamines are used to build semi-rigid linkers that connect the E3 ligase ligand to the protein of interest (POI) ligand. The benzyl ring can improve cell permeability compared to long, hydrophilic PEG chains.

Experimental Protocols

Protocol A: Efficient Synthesis of N-Boc-Benzylamine (Reductive Amination)

Use this for creating custom linkers from benzaldehydes.

Materials: Benzaldehyde derivative (1.0 eq), Amine (1.0 eq), NaBH(OAc)₃ (1.5 eq), Boc₂O (1.2 eq), DCM, DIPEA.

-

Imine Formation: Dissolve benzaldehyde and amine in DCM (0.2 M). Stir at Room Temperature (RT) for 2 hours. (Note: Add MgSO₄ if water removal is needed to drive equilibrium).

-

Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise. Stir at RT overnight.

-

Quench: Quench with sat. NaHCO₃. Extract with DCM.[1]

-

In-situ Protection: To the crude secondary amine in DCM, add DIPEA (2.0 eq) and Boc₂O (1.2 eq). Stir for 4 hours.

-

Purification: Wash with 1M HCl (to remove unreacted amine), then brine. Dry over Na₂SO₄.[2] Purify via flash chromatography (Hex/EtOAc).

Protocol B: Controlled Deprotection (HCl/Dioxane Method)

Use this to generate a stable, solid salt form of the linker.

Materials: N-Boc-benzylamine substrate, 4M HCl in Dioxane, Diethyl Ether (Et₂O).

-

Dissolution: Dissolve the substrate in a minimal amount of dry Dioxane or DCM.

-

Acid Addition: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

-

Reaction: Warm to RT and monitor by TLC (Note: Boc-amines are UV active; free amines stain with Ninhydrin). Reaction is typically complete in 30-60 mins.

-

Isolation:

-

If solid precipitates: Filter the white solid and wash extensively with cold Et₂O.

-

If no precipitate: Concentrate in vacuo.[3] Triturate the residue with Et₂O/Hexane to induce crystallization.

-

-

Yield: Quantitative conversion is expected. Store HCl salts in a desiccator.

References

-

Fisher Scientific. Amine Protection / Deprotection Protocols. [Link]

-

National Institutes of Health (NIH). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Link]

-

Organic Chemistry Portal. Benzylamine Synthesis by C-C Coupling. [Link]

-

ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

Sources

The Strategic Role of tert-Butyl (4-N-Boc-aminobenzyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the intricate landscape of contemporary drug discovery, the rational design of molecules that can modulate biological processes with high specificity and efficacy is paramount. Among the vast arsenal of synthetic building blocks available to medicinal chemists, bifunctional linkers have emerged as critical components in the construction of complex therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of tert-Butyl (4-N-Boc-aminobenzyl)carbamate, a versatile heterobifunctional linker. We will dissect its synthesis, elucidate its strategic importance in medicinal chemistry, and provide detailed experimental protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic tool in their therapeutic discovery endeavors.

Introduction: The Pivotal Role of Bifunctional Linkers in Drug Design

The paradigm of "one molecule, one target" is progressively being supplemented by more sophisticated therapeutic strategies that involve the precise orchestration of multiple molecular interactions. Bifunctional molecules are at the forefront of this evolution, designed with two distinct reactive moieties connected by a chemical linker.[1][2] These linkers are not merely passive spacers; their length, flexibility, and chemical nature are critical determinants of the overall efficacy of the therapeutic agent.[3]

tert-Butyl (4-N-Boc-aminobenzyl)carbamate is a prime example of a heterobifunctional linker, possessing two distinct amino functionalities with orthogonal protection. This structural feature allows for the sequential and controlled conjugation of two different molecular entities, a cornerstone of modern drug development.[4] The presence of a Boc-protected amine provides a stable yet readily cleavable handle, while the free primary amine offers a nucleophilic site for a variety of chemical transformations.

Synthesis and Physicochemical Properties

The synthesis of tert-butyl (4-N-Boc-aminobenzyl)carbamate presents a common challenge in organic chemistry: the selective mono-protection of a symmetrical diamine. Several strategies can be employed to achieve this, with the most common being the use of a large excess of the starting diamine or the in situ mono-protonation of the diamine followed by the addition of the protecting group.

A plausible and efficient synthetic route to tert-butyl (4-N-Boc-aminobenzyl)carbamate would involve the selective mono-Boc protection of 4-(aminomethyl)benzylamine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of tert-Butyl (4-N-Boc-aminobenzyl)carbamate.

Experimental Protocol: Synthesis of tert-Butyl (4-N-Boc-aminobenzyl)carbamate

This protocol is based on established methods for the selective mono-Boc protection of diamines.[5]

Materials:

-

4-(Aminomethyl)benzylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 4-(aminomethyl)benzylamine (5 equivalents) in anhydrous DCM, add triethylamine (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl (4-N-Boc-aminobenzyl)carbamate.

Table 1: Physicochemical Properties of tert-Butyl (4-N-Boc-aminobenzyl)carbamate (and its isomer for comparison)

| Property | Predicted/Reported Value (tert-Butyl (4-N-Boc-aminobenzyl)carbamate) | Reported Value (tert-Butyl N-[4-(aminomethyl)phenyl]carbamate)[6] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol | 222.28 g/mol |

| Appearance | White to off-white solid | Solid |

| Melting Point | Not reported | 107-113 °C |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Soluble in organic solvents |

| pKa (predicted) | ~10.5 (primary amine), ~16 (carbamate N-H) | ~9.5 (aniline), ~16 (carbamate N-H) |

Role in Medicinal Chemistry: A Strategic Bifunctional Linker

The primary role of tert-butyl (4-N-Boc-aminobenzyl)carbamate in medicinal chemistry is as a heterobifunctional linker, enabling the sequential attachment of two different molecular entities. This is particularly valuable in the construction of complex therapeutics like PROTACs and ADCs.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker's length and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

tert-Butyl (4-N-Boc-aminobenzyl)carbamate can serve as a rigid component within a PROTAC linker. The free primary amine can be coupled to the E3 ligase ligand, and after deprotection of the Boc group, the newly revealed amine can be attached to the target protein ligand, or vice versa. The benzyl group provides a degree of rigidity that can be advantageous in optimizing the geometry of the ternary complex. A related isomer, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, is a known PROTAC linker.[2]

Caption: Role of the linker in a PROTAC molecule.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[1] The linker's stability in circulation and its ability to release the payload at the target site are crucial for the ADC's efficacy and safety.[7][][9]

The p-aminobenzyl carbamate (PABC) moiety is a well-established self-immolative spacer in ADC linkers.[7] Upon cleavage of a trigger (e.g., a peptide cleaved by lysosomal proteases), the PABC unit undergoes a 1,6-elimination to release the payload. tert-Butyl (4-N-Boc-aminobenzyl)carbamate can be a precursor to such a PABC-containing linker. The free amine can be attached to a payload, and the Boc-protected amine can be deprotected and coupled to the antibody via a suitable conjugation chemistry.

Caption: Structure of an Antibody-Drug Conjugate.

Key Experimental Protocols in Drug Development

Boc Deprotection Protocol

The removal of the Boc protecting group is a critical step to unmask the second reactive amine for subsequent conjugation.

Materials:

-

tert-Butyl (4-N-Boc-aminobenzyl)carbamate derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an equal volume of TFA to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Carefully neutralize the residue with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Amide Coupling Protocol (Example with a Carboxylic Acid)

The free primary amine of tert-butyl (4-N-Boc-aminobenzyl)carbamate can be readily coupled with a carboxylic acid to form an amide bond, a common linkage in medicinal chemistry.

Materials:

-

tert-Butyl (4-N-Boc-aminobenzyl)carbamate

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of tert-butyl (4-N-Boc-aminobenzyl)carbamate (1 equivalent) in anhydrous DMF.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography.

Conclusion and Future Perspectives

tert-Butyl (4-N-Boc-aminobenzyl)carbamate is a valuable and versatile bifunctional linker for medicinal chemists. Its unique structure with orthogonally protected amines allows for the controlled and sequential assembly of complex bioactive molecules. Its application as a linker component in PROTACs and as a precursor for self-immolative linkers in ADCs highlights its strategic importance in the development of next-generation therapeutics. As the demand for more sophisticated and targeted therapies continues to grow, the utility of well-designed bifunctional linkers like tert-butyl (4-N-Boc-aminobenzyl)carbamate will undoubtedly expand, paving the way for novel and more effective treatments for a range of diseases.

References

- (No specific citation for the topic molecule's direct synthesis was found in the provided search results, so a general citation for synthetic methods is not possible.)

- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug

- tert-Butyl N-[4-(aminomethyl)

- (No direct citation for a specific applic

- (No direct citation for a specific applic

- (No direct citation for a specific applic

- (No direct citation for a specific applic

- (No direct citation for a specific applic

- (No direct citation for a specific applic

-

Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem. [Link]

- Applications of tert-Butyl (3-aminopropyl)

- Application Notes and Protocols for tert-Butyl (3-aminopropyl)

- (No direct citation for a specific applic

- (No direct citation for a specific applic

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. [Link]

-

Current ADC Linker Chemistry - PMC - NIH. [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry - PMC. [Link]

- (No direct citation for a specific applic

- (No direct citation for a specific applic

-

Antibody–drug conjugates: Recent advances in linker chemistry - PMC. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate [infochems.co.kr]

- 4. echemi.com [echemi.com]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Stability Landscape of Boc-Protected Aniline Linkers: A Mechanistic and Practical Guide

Topic: Understanding the Stability of Boc-Protected Aniline Linkers Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the architecture of antibody-drug conjugates (ADCs) and complex peptide synthesis, the Boc-protected aniline linker serves as a critical, yet often misunderstood, synthetic intermediate. While the tert-butyloxycarbonyl (Boc) group is ubiquitously classified as "acid-labile," its behavior when attached to an aromatic amine (aniline) differs fundamentally from aliphatic analogs.

This guide moves beyond standard textbook definitions to explore the electronic tunability of Boc-aniline stability. We analyze the kinetic divergence between aniline and aliphatic systems, provide evidence-based protocols for preventing "scrambling" (electrophilic aromatic substitution) during deprotection, and offer a decision matrix for handling these linkers in high-value synthesis.

Part 1: Mechanistic Foundations

The Electronic Divergence

The stability of a Boc group is dictated by the rate of its acid-catalyzed cleavage. This reaction proceeds via an

-

Protonation: The carbonyl oxygen of the carbamate is protonated.[1]

-

Fragmentation: The C–O bond cleaves to form a tert-butyl cation and a carbamic acid.

-

Decarboxylation: The carbamic acid collapses to release CO₂ and the free amine.

The Aniline Anomaly:

In aliphatic

-

Electron Donating Groups (EDGs): Substituents like -OMe or -Me on the aniline ring push density back to the nitrogen, restoring carbonyl basicity and accelerating deprotection.

-

Electron Withdrawing Groups (EWGs): Substituents like -NO₂ or -CF₃ further deplete electron density, making the Boc group significantly more resistant to acid cleavage.

Visualization: The Cleavage Pathway & Side Reactions

The following diagram illustrates the standard cleavage pathway and the critical "Scrambling" side reaction where the tert-butyl cation attacks the aniline ring.

Caption: Figure 1. Acid-catalyzed deprotection mechanism highlighting the risk of ring alkylation (scrambling) by the generated t-butyl cation.

Part 2: Stability Matrix & Data

This table summarizes the stability of Boc-aniline linkers compared to aliphatic variants under common synthetic conditions.

| Condition | Reagent System | Stability: Aliphatic Boc | Stability: Aniline Boc | Notes |

| Strong Acid | 50% TFA / DCM | Labile (< 30 min) | Labile (30-60 min) | Aniline Boc may require longer times if EWGs are present. |

| Dilute Acid | 1% TFA / DCM | Slow Cleavage | Stable | Useful for selective deprotection of Trityl (Trt) groups in presence of Boc-aniline. |

| Lewis Acid | ZnBr₂ / DCM | Labile | Moderate Stability | Aniline Boc is more resistant to mild Lewis acids. |

| Base | 20% Piperidine / DMF | Stable | Stable | Completely orthogonal to Fmoc chemistry. |

| Thermal | > 150°C (Neutral) | Stable | Meta-Stable | Can undergo thermal isocyanate formation or deprotection at high T in flow [1]. |

| Reduction | H₂ / Pd-C | Stable | Stable | Orthogonal to Cbz (Z) protection. |

Part 3: Experimental Protocols

The "Scavenger Cocktail" Deprotection

Why: Upon cleavage, the tert-butyl cation (

Protocol:

-

Preparation: Dissolve the Boc-aniline substrate (1.0 equiv) in DCM (0.1 M).

-

Scavenger Addition: Add Triethylsilane (TES) (2.0 - 5.0 equiv).

-

Note: Thioanisole is effective but smelly; TES is cleaner and converts

to isobutane and silyl species.

-

-

Acid Introduction: Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% v/v.

-

Tip: For electron-deficient anilines (e.g., 4-nitro-Boc-aniline), use neat TFA.

-

-

Monitoring: Stir at RT. Monitor by HPLC (loss of starting material).

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[3]

The "Alcohol Acceleration" Protection Method

Why: Installing Boc on electron-deficient anilines is notoriously slow due to poor nucleophilicity. Heating often degrades the reagent. Using alcohol solvents catalyzes the reaction via hydrogen bond activation of the Boc anhydride [2].

Protocol:

-

Solvent: Use Methanol (MeOH) or Ethanol (EtOH) instead of DCM or THF.

-

Reagents: Dissolve aniline (1.0 equiv) and

(2-3 equiv). -

Conditions: Stir at 40°C. No base is required.

-

Mechanism: The alcohol solvent stabilizes the transition state via H-bonding to the carbonyls of

, accelerating the attack of the weak aniline nucleophile.

Part 4: Troubleshooting & Quality Control

Stability Decision Tree

Use this workflow to determine the appropriate handling of your linker.

Caption: Figure 2. Decision tree for handling Boc-anilines based on electronic substitution.

Analytical Markers (HPLC/MS)

-

Mass Shift: Loss of 100 Da (Boc group).

-

Impurity Flag: A peak with M + 56 Da relative to the product indicates t-butylation (scrambling). This confirms insufficient scavenger use.

References

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Source: National Institutes of Health (PMC) / J Org Chem. URL:[Link]

-

Alcohol Speed up Boc Protection of Primary Amines. Source: WuXi Biology. URL:[Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Source: J. Org.[4][5] Chem. (via Vertex AI Search snippet). URL:[Link]

-

Chemical Modification of Linkers Provides Stable Linker–Payloads for ADCs. Source: National Institutes of Health (PMC). URL:[Link]

Sources

tert-Butyl (4-N-boc-aminobenzyl)carbamate: Technical Guide to Identity, Synthesis, and Orthogonal Application

[1]

Introduction & Strategic Significance

In the realm of medicinal chemistry—specifically within Antibody-Drug Conjugate (ADC) and PROTAC development—the precision of linker chemistry is paramount.[1] tert-Butyl (4-N-boc-aminobenzyl)carbamate (CAS 285119-75-7) serves as a masked precursor to 4-aminobenzylamine (PABA) , a scaffold structurally related to the "gold standard" p-aminobenzyl alcohol (PAB-OH) self-immolative spacers.[1]

While PAB-OH is ubiquitous for releasing amine-containing payloads via carbamate cleavage, the PABA diamine scaffold derived from this compound is essential for:

-

Amide-linked payloads: Where the drug is attached via a stable amide bond that resists premature hydrolysis.

-

Urea-linked spacers: Creating symmetrical or asymmetrical urea derivatives.[1]

-

Orthogonal Functionalization: The unique electronic difference between the aromatic and aliphatic nitrogen atoms allows for chemoselective deprotection , turning a seemingly symmetric "di-Boc" protection strategy into a pseudo-orthogonal system.

Chemical Identity & Physical Properties[2][3][4]

The compound is chemically defined as

Identity Data Table[1]

| Property | Specification |

| Chemical Name | tert-Butyl (4-N-boc-aminobenzyl)carbamate |

| CAS Number | 285119-75-7 |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 322.40 g/mol |

| Structure | |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

Structural Verification (SMILES & InChI)

-

SMILES: CC(C)(C)OC(=O)NCC1=CC=C(NC(=O)OC(C)(C)C)C=C1

-

InChI Key: NUANLVJLUYWSER-UHFFFAOYSA-N (Note: Verify against specific isomer connectivity)

Synthesis & Production Protocol

The synthesis of CAS 285119-75-7 is a straightforward nucleophilic substitution protecting the commercially available 4-aminobenzylamine .[1]

Mechanistic Insight

The reaction utilizes Di-tert-butyl dicarbonate (

Step-by-Step Protocol

Reagents:

-

4-Aminobenzylamine (CAS 4403-71-8)[1]

-

Di-tert-butyl dicarbonate (

, 2.5 equivalents)[1] -

Triethylamine (

) or DIPEA (3.0 equivalents)[1] -

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous[1]

Procedure:

-

Dissolution: Dissolve 4-aminobenzylamine (10 mmol) in anhydrous THF (50 mL) under an inert nitrogen atmosphere.

-

Base Addition: Add

(30 mmol) and cool the solution to 0°C using an ice bath. -

Protection Step: Dropwise add a solution of

(25 mmol) in THF (20 mL) over 30 minutes. The aliphatic amine reacts rapidly; the aromatic amine requires longer. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The di-Boc product will appear as a higher Rf spot compared to the mono-Boc intermediates.[1]

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash sequentially with 0.5M citric acid (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over

and concentrate. Recrystallize from Hexane/EtOAc to yield the pure product as a white solid (Yield >90%).

Synthesis Workflow Diagram

Caption: Synthesis of di-Boc protected 4-aminobenzylamine via exhaustive acylation.

Advanced Reactivity: Selective Deprotection

A common misconception is that a "Di-Boc" molecule requires global deprotection (e.g., using TFA).[1] However, for CAS 285119-75-7, the electronic disparity between the aromatic carbamate (aniline-derived) and the aliphatic carbamate (benzylamine-derived) enables selective deprotection .[1]

The Principle of Selectivity

-

Aromatic N-Boc: The nitrogen lone pair is delocalized into the benzene ring, making the N-C(O) bond electronically destabilized and more susceptible to thermolysis or mild Lewis acid cleavage.[1]

-

Aliphatic N-Boc: Standard stability; requires strong acid (TFA/HCl) for removal.[1]

Protocol: Selective Aromatic N-Boc Cleavage

To utilize this compound as a linker, one often needs to expose the aniline for drug conjugation while keeping the benzylic amine protected.

Method: Thermal Flow or Mild Lewis Acid

-

Reagent: Oxalyl chloride (

) in Methanol (mild generation of HCl) or simple thermal heating (>150°C in flow). -

Condition: Treat CAS 285119-75-7 with 1.0 eq of mild acid catalyst or heat to 80°C in dilute solution.

-

Result: The aromatic Boc group cleaves first , yielding tert-butyl (4-aminobenzyl)carbamate (Mono-Boc).[1]

-

Validation:

NMR will show the disappearance of one Boc singlet (9H) and the appearance of a broad

Selective Deprotection Pathway[1][14][15]

Caption: Orthogonal deprotection strategy exploiting the lability of aromatic carbamates.

Applications in Drug Development[13][16]

Self-Immolative Linker Synthesis

This compound is a precursor to PABA-based linkers .[1] In ADCs, the free aniline (generated via the selective deprotection described above) is typically coupled to a protease-cleavable peptide sequence (e.g., Val-Cit-OH).[1]

-

Mechanism: Upon enzymatic cleavage of the peptide, the free aniline is regenerated. The electron density from the aniline nitrogen pushes into the benzene ring, triggering a 1,6-elimination (self-immolation) that expels the benzylic carbamate and releases the payload.[1]

PROTAC Linkers

The rigid phenyl ring provides a defined spatial separation between the E3 ligase ligand and the protein of interest (POI) ligand. The di-Boc protection allows for sequential attachment of these two ligands.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Storage: Store at 2–8°C. Moisture sensitive.

-

Handling: Use standard PPE. Avoid dust formation.

References

-

ChemicalBook. (2025).[1] TERT-BUTYL (4-N-BOC-AMINOBENZYL)CARBAMATE Properties and CAS 285119-75-7. Link

-

Sigma-Aldrich. (2025).[1] Product Search: 4-Aminobenzylamine derivatives. Link

-

RSC Advances. (2020).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Link

-

Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.[2] Link[1]

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: tert-butyl N-[(4-aminophenyl)methyl]carbamate.[1] Link[1]

A-Z Guide to Bifunctional Linkers with Boc-Protected Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative of Amine Protection in Bifunctional Linkers

In the precise world of molecular assembly, bifunctional crosslinkers are the essential bridges connecting distinct chemical entities.[1] These reagents possess two reactive groups, enabling the formation of covalent bonds with specific functional groups on molecules like proteins or peptides.[2][3] The deliberate and temporary masking of a reactive functional group, such as a primary or secondary amine, is a cornerstone of modern synthetic strategies. This is where the tert-butyloxycarbonyl (Boc) protecting group demonstrates its strategic value.

The Boc group is an acid-labile protecting group widely used in organic synthesis to temporarily block an amine, rendering it non-reactive while other parts of the linker molecule are modified.[1][4] This approach is fundamental to creating heterobifunctional linkers, which feature two different reactive moieties designed for sequential reactions.[1]

The Principle of Orthogonality: Boc vs. Fmoc

A key concept in multi-step synthesis is "orthogonality," which is the ability to deprotect one functional group without affecting another.[1] The Boc group's defining characteristic is its removal under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA).[4][5] This contrasts sharply with another common amine protecting group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions, commonly with piperidine.[5][6] This difference forms the basis of orthogonal synthesis strategies, allowing for the selective deprotection of one group while the other remains intact.[5]

The choice between a Boc or Fmoc strategy is dictated by the overall synthetic plan and the chemical sensitivities of the target molecule.[5] The Boc group's stability in basic and nucleophilic conditions makes it a robust choice when other parts of the molecule are base-sensitive.[5]

Synthesis and Deprotection: A Mechanistic Perspective

The successful implementation of Boc-protected linkers hinges on efficient protection and deprotection steps, which directly impact the overall yield and purity of the final bioconjugate.[5]

Boc Protection of Amines

The most common method for introducing a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[7] This reaction proceeds through a nucleophilic acyl substitution mechanism.[7] The conditions for this reaction are flexible, often achieving high yields under mild conditions in various solvents like water, THF, or acetonitrile, typically in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).[8]

The Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[8] Strong acids like TFA in dichloromethane or HCl in methanol are commonly used.[4] The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine.[4][9]

A potential complication during deprotection is the tendency of the intermediate t-butyl cation to alkylate other nucleophiles. This can be mitigated by the use of "scavengers" like anisole or thioanisole.[4]

Workflow for Synthesis and Application of a Boc-Protected Linker

The following diagram illustrates a typical workflow for the synthesis and application of a heterobifunctional linker containing a Boc-protected amine.

Caption: Workflow for the synthesis and sequential conjugation of a Boc-protected heterobifunctional linker.

Key Applications in Drug Development

Bifunctional linkers with Boc-protected amines are instrumental in the development of sophisticated therapeutics, particularly in oncology.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[][11] The linker is a critical component, connecting the antibody to the payload and influencing the ADC's stability, efficacy, and safety.[][]

Boc-protected linkers enable the controlled, sequential attachment of the drug and the antibody.[13] For example, a linker can first be reacted with the drug, and then, after Boc deprotection, the newly revealed amine can be used to attach to the antibody. This stepwise approach is crucial for creating well-defined ADCs with a specific drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[14] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[14] The linker's length and composition are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is necessary for ubiquitination and subsequent degradation.[5]

Mono-Boc diamines are among the most popular linkers used in the design of PROTACs.[15] The Boc group allows for the modular and systematic synthesis of a library of PROTACs with varying linker lengths to identify the optimal degrader.[5]

Experimental Protocols

General Protocol for Boc Protection of an Amine

This protocol describes a general procedure for the N-tert-butyloxycarbonylation of a primary amine in solution.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the base (1.1 to 1.5 equivalents).

-

Add (Boc)₂O (1.1 to 1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.[16]

General Protocol for Boc Deprotection

This protocol outlines a general method for the removal of a Boc protecting group from an amine.

Materials:

-

Boc-protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA (typically 20-50% v/v) dropwise at 0 °C.[6]

-

Allow the reaction to warm to room temperature and stir. Monitor the reaction by TLC or LC-MS. Deprotection is often rapid.

-

Upon completion, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine. The resulting amine may be an ammonium salt, which can be used directly or neutralized with a mild base for subsequent reactions.[5]

Purification and Characterization

The purification and characterization of Boc-protected linkers and their conjugates are critical to ensure the quality and reproducibility of subsequent experiments.

Purification Techniques

-

Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds, including Boc-protected intermediates.[16]

-

Ion-Exchange Chromatography: Strongly acidic ion-exchange resins can be used to both deprotect Boc-amines and capture the resulting free amine, offering a simultaneous deprotection and purification strategy.[17]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification of linkers and bioconjugates, providing high resolution and purity.

Characterization Methods

-

Mass Spectrometry (MS): Provides accurate mass information to confirm the identity and purity of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the linker and confirming the successful installation and removal of the Boc group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the carbamate group in Boc-protected compounds.

Data Summary

The following table provides a comparative overview of key parameters for Boc and Fmoc protection strategies, which are central to the design of bifunctional linkers.

| Feature | Boc Protecting Group | Fmoc Protecting Group |

| Cleavage Condition | Strong Acid (e.g., TFA)[6] | Base (e.g., 20% Piperidine in DMF)[6] |

| Stability | Stable to bases and nucleophiles[5] | Stable to acids |

| Common Application | Solution-phase synthesis, synthesis of base-sensitive molecules[6] | Solid-phase peptide synthesis (SPPS) |

| Byproducts | Isobutylene, CO₂[9] | Dibenzofulvene-piperidine adduct |

| Orthogonality | Orthogonal to Fmoc, Cbz, and Alloc protecting groups[18] | Orthogonal to Boc and other acid-labile protecting groups[5] |

This comparative data highlights the distinct advantages of each protecting group, allowing researchers to make informed decisions based on the specific requirements of their synthetic route.[6]

Conclusion

Bifunctional linkers containing Boc-protected amine groups are indispensable tools in modern drug development and chemical biology. The Boc group provides a robust and versatile strategy for temporarily masking amine functionality, enabling the controlled and sequential synthesis of complex molecular architectures. A thorough understanding of the principles of Boc protection and deprotection, coupled with rigorous purification and characterization, is paramount for the successful application of these powerful reagents in creating the next generation of targeted therapeutics.

References

- Benchchem.

- Benchchem. An In-Depth Technical Guide to Bifunctional Crosslinkers in Proteomics.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Fisher Scientific. Amine Protection / Deprotection.

- Benchchem. A Comparative Study of Boc versus Fmoc Protecting Groups for PEG Linkers.

- Benchchem. The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide.

- Benchchem. Application Notes and Protocols for Bioconjugation Utilizing Boc-Protected PEG Linkers.

- Benchchem. The Strategic Role of the Boc Protecting Group in Advanced Crosslinker Design.

- BOC Sciences.

- Enamine. Linkers for Linkerology.

- Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.

- BOC Sciences.

- Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016).

- Beilstein Journals. EXPERIMENTAL PROCEDURES.

- Chemistry Steps. Boc Protecting Group for Amines.

- BLDpharm. Application of Linkers in Chemical Biology. (2021-11-12).

- Benchchem.

- Thermo Fisher Scientific. Crosslinkers Selection Guide.

- The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide.

- Thermo Fisher Scientific. Protein Crosslinking.

- Jin, Y., Lu, Z., & Ding, K. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Application of Linkers in Chemical Biology [bldpharm.com]

- 15. Linkers for Linkerology - Enamine [enamine.net]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. total-synthesis.com [total-synthesis.com]

Methodological & Application

Protocol for the Deprotection of tert-Butyl (4-N-Boc-aminobenzyl)carbamate: A Comprehensive Guide

Introduction: The Strategic Unveiling of Amino Functionalities

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the tert-butyloxycarbonyl (Boc) group stands as a paramount tool for the protection of amine functionalities. Its prevalence is owed to its robust stability across a wide array of chemical environments and its predictable, facile cleavage under acidic conditions. The molecule of focus, tert-Butyl (4-N-boc-aminobenzyl)carbamate, presents a unique case study in deprotection strategy, bearing two distinct Boc groups: one on an aromatic amine and the other on a benzylic amine. The subtle yet significant differences in the electronic environments of these two nitrogen atoms allow for either the complete removal of both protecting groups or a selective, stepwise deprotection.

This comprehensive guide provides detailed protocols for the deprotection of tert-Butyl (4-N-boc-aminobenzyl)carbamate, offering insights into the mechanistic underpinnings of the reactions and the rationale behind the selection of specific reagents and conditions. We will explore both classical acidic deprotection methodologies using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), as well as a thermal approach, providing researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently deprotect this versatile building block.

Mechanistic Insights: The Acid-Catalyzed Cascade

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a well-established E1 elimination pathway.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, weakening the C-O bond. The subsequent and rate-determining step involves the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate. This intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[3] In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt.

dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Boc_Amine [label="Boc-Protected Amine"]; Protonated_Boc [label="Protonated Carbamate"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Free_Amine [label="Free Amine"]; Ammonium_Salt [label="Ammonium Salt"]; tBu_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isobutylene [label="Isobutylene", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Boc_Amine -> Protonated_Boc [label="+ H⁺"]; Protonated_Boc -> Carbamic_Acid [label="- t-Bu⁺"]; Protonated_Boc -> tBu_Cation; Carbamic_Acid -> Free_Amine [label="- CO₂"]; Carbamic_Acid -> CO2; Free_Amine -> Ammonium_Salt [label="+ H⁺"]; tBu_Cation -> Isobutylene [label="- H⁺"]; } enddot Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Strategic Considerations for Deprotection

The choice of deprotection strategy for tert-Butyl (4-N-boc-aminobenzyl)carbamate hinges on the desired outcome: complete or selective deprotection. The N-aryl Boc group is generally more labile to acidolysis than the N-benzyl Boc group due to the delocalization of the nitrogen lone pair into the aromatic ring, which makes the carbamate oxygen more susceptible to protonation.[4] This difference in reactivity can be exploited to achieve selectivity.

dot graph "Deprotection_Strategy_Decision" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Starting Material:\ntert-Butyl (4-N-boc-aminobenzyl)carbamate", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Goal [label="Desired Product?", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Complete [label="Complete Deprotection\n(4-Aminobenzylamine)"]; Selective [label="Selective Deprotection\n(tert-Butyl (4-aminobenzyl)carbamate)"]; Method_Complete [label="Method Selection for Complete Deprotection"]; Method_Selective [label="Method Selection for Selective Deprotection"]; TFA_Protocol [label="TFA Protocol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl_Protocol [label="Strong HCl Protocol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Milder_HCl_Protocol [label="Milder HCl Protocol", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermal_Protocol [label="Thermal Protocol", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Goal; Goal -> Complete [label="Both amines free"]; Goal -> Selective [label="Only aromatic amine free"]; Complete -> Method_Complete; Selective -> Method_Selective; Method_Complete -> TFA_Protocol; Method_Complete -> HCl_Protocol; Method_Selective -> Milder_HCl_Protocol; Method_Selective -> Thermal_Protocol; } enddot Figure 2: Decision workflow for choosing a deprotection strategy.

Comparative Overview of Deprotection Protocols

The following table provides a summary of the recommended protocols for the deprotection of tert-Butyl (4-N-boc-aminobenzyl)carbamate, allowing for a direct comparison of their key parameters and outcomes.

| Method | Reagents | Solvent | Temperature | Time | Outcome | Key Considerations |

| Protocol 1: Complete Deprotection with TFA | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 2 hours | Complete deprotection | Fast and efficient, but TFA is corrosive. Requires scavenger for electron-rich aniline. |

| Protocol 2: Complete Deprotection with HCl | 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 2 - 4 hours | Complete deprotection | Less volatile than TFA, but dioxane is a suspected carcinogen.[5] |

| Protocol 3: Selective Deprotection with Milder HCl | 1 M HCl in Dioxane | 1,4-Dioxane | 0 °C to Room Temp. | 4 - 8 hours | Selective deprotection of N-aryl Boc | Slower reaction allows for selectivity. Careful monitoring is crucial. |

| Protocol 4: Selective Thermal Deprotection | None | Methanol or Trifluoroethanol | ~170 °C (in flow) | ~30 minutes | Selective deprotection of N-aryl Boc | Acid-free method, ideal for acid-sensitive substrates. Requires specialized equipment.[1] |

Detailed Experimental Protocols

Protocol 1: Complete Deprotection with Trifluoroacetic Acid (TFA)

This protocol is designed for the rapid and complete removal of both Boc groups. The use of a scavenger, such as anisole or triisopropylsilane (TIS), is recommended to trap the reactive tert-butyl cation and prevent side reactions with the electron-rich aromatic ring.[6][7]

Materials:

-

tert-Butyl (4-N-boc-aminobenzyl)carbamate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) or Anisole (scavenger)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve tert-Butyl (4-N-boc-aminobenzyl)carbamate (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

-

Add the scavenger (e.g., TIS, 1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add TFA (10-20 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the product as the di-TFA salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

dot graph "TFA_Deprotection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Dissolve Substrate in DCM\n+ Scavenger", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to 0 °C"]; Add_TFA [label="Add TFA"]; React [label="Stir at RT for 1-2h"]; Monitor [label="Monitor by TLC/LC-MS"]; Concentrate [label="Concentrate in vacuo"]; Precipitate [label="Precipitate with Et₂O"]; Isolate [label="Filter and Dry", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cool; Cool -> Add_TFA; Add_TFA -> React; React -> Monitor; Monitor -> Concentrate [label="Reaction Complete"]; Concentrate -> Precipitate; Precipitate -> Isolate; } enddot Figure 3: Workflow for complete deprotection using TFA.

Protocol 2: Complete Deprotection with Hydrochloric Acid (HCl) in Dioxane

This method provides an alternative to TFA for complete deprotection, often resulting in a crystalline hydrochloride salt that is easier to handle.

Materials:

-

tert-Butyl (4-N-boc-aminobenzyl)carbamate

-

4M HCl in 1,4-Dioxane

-

1,4-Dioxane, anhydrous

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve tert-Butyl (4-N-boc-aminobenzyl)carbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (10-20 eq).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add cold diethyl ether to the residue to induce precipitation of the dihydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Selective Deprotection with Milder Hydrochloric Acid (HCl) Conditions

By using a lower concentration of HCl and controlling the temperature, it is possible to selectively cleave the more labile N-aryl Boc group.

Materials:

-

tert-Butyl (4-N-boc-aminobenzyl)carbamate

-

1M HCl in 1,4-Dioxane

-

1,4-Dioxane, anhydrous

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve tert-Butyl (4-N-boc-aminobenzyl)carbamate (1.0 eq) in anhydrous 1,4-dioxane (15 mL per gram of substrate) and cool to 0 °C.

-

Add 1M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Monitor the reaction carefully by TLC or LC-MS every hour. The reaction may take 4-8 hours.

-

Once the starting material is consumed and the desired mono-deprotected product is the major component, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 4: Selective Thermal Deprotection in Continuous Flow

This advanced, acid-free method offers excellent selectivity for the N-aryl Boc group and is particularly suitable for substrates with acid-sensitive functionalities.[1]

Materials:

-

tert-Butyl (4-N-boc-aminobenzyl)carbamate

-

Methanol or 2,2,2-Trifluoroethanol (TFE)

-

Continuous flow reactor system

Procedure:

-

Prepare a solution of tert-Butyl (4-N-boc-aminobenzyl)carbamate in methanol or TFE (e.g., 0.05 M).

-

Set up the continuous flow reactor with a residence time of approximately 30 minutes and a temperature of ~170 °C.

-

Pump the solution through the heated reactor.

-

Collect the product stream and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by standard methods if necessary.

Safety and Handling Precautions

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Hydrochloric Acid (HCl) in Dioxane: This is a corrosive and toxic solution. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides.[5] Handle with extreme care in a fume hood, using appropriate PPE.

-

General Precautions: Boc deprotection reactions generate isobutylene and carbon dioxide gas. Ensure that the reaction vessel is not sealed to avoid pressure buildup.[3]

Troubleshooting and Optimization

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Increase the equivalents of acid, allow the reaction to proceed for a longer duration, or gently warm the reaction mixture. |

| Formation of Side Products | Alkylation by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture.[6] |

| Difficulty in Isolating the Product | Product is an oil or is highly soluble. | Try precipitating the salt from a different solvent system, or isolate the free amine after a basic workup and purify by chromatography. |

| Loss of Selectivity | Reaction conditions are too harsh (for selective deprotection). | Reduce the concentration of the acid, lower the reaction temperature, and monitor the reaction more frequently. |

Conclusion

The deprotection of tert-Butyl (4-N-boc-aminobenzyl)carbamate is a versatile transformation that can be tailored to yield either the fully deprotected 4-aminobenzylamine or the selectively deprotected tert-Butyl (4-aminobenzyl)carbamate. The choice between strong acidic conditions with TFA or HCl for complete deprotection, and milder acidic or thermal conditions for selective deprotection, provides chemists with a powerful set of tools to advance their synthetic endeavors. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can achieve high yields and purity, paving the way for the successful synthesis of complex molecules in drug discovery and development.

References

-

Nawale, L., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

WordPress. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

Sources

- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Synthesis of Self-Immolative PABC Linkers for ADC Applications

Executive Summary

The 4-N-Boc-aminobenzyl carbamate (PABC) moiety is the industry-standard self-immolative spacer used in Antibody-Drug Conjugates (ADCs). It facilitates the release of unmodified cytotoxic payloads from a peptide linker (e.g., Val-Cit) via a 1,6-elimination mechanism.[1]

This guide details the optimized chemical protocol for synthesizing the PABC-payload linkage. Specifically, it addresses the critical "coupling" step: the activation of 4-N-Boc-aminobenzyl alcohol to a mixed carbonate, followed by its reaction with an amine-containing payload. We prioritize the use of bis(4-nitrophenyl) carbonate (PNP-carbonate) over highly reactive chloroformates to minimize side reactions (e.g., symmetrical carbonate formation) and ensure high yields of the target carbamate.

Mechanistic Grounding

The PABC spacer operates on the principle of electronic cascade. Upon enzymatic cleavage of the amide bond at the aniline nitrogen (by Cathepsin B), the electron density shifts into the aromatic ring, triggering a 1,6-elimination . This spontaneously ejects the carbamate-linked payload as a free amine and releases carbon dioxide and aza-quinone methide.

Reaction Pathway Diagram

The following diagram illustrates the activation and coupling workflow described in this protocol.

Caption: Workflow for the activation of PAB-OH and subsequent carbamate coupling to an amine payload.

Optimized Experimental Protocols

Critical Reagent Selection

-

Activator: Bis(4-nitrophenyl) carbonate is superior to p-nitrophenyl chloroformate. The chloroformate is extremely moisture-sensitive and prone to forming symmetrical carbonate impurities (dimers of the PAB alcohol).

-

Base: DIPEA (Diisopropylethylamine) is preferred over Pyridine for the coupling step to minimize nucleophilic competition, though Pyridine is acceptable for the activation step.

-

Catalyst: HOBt (Hydroxybenzotriazole) is added during the payload coupling to accelerate the reaction and reduce racemization if the payload contains sensitive chiral centers alpha to the amine.

Protocol A: Activation of 4-N-Boc-aminobenzyl alcohol

Objective: Synthesize the active intermediate 4-N-Boc-aminobenzyl-(4-nitrophenyl)carbonate.

Reagents:

-

4-N-Boc-aminobenzyl alcohol (1.0 equiv)

-

Bis(4-nitrophenyl) carbonate (2.0 equiv) – Excess is crucial to prevent dimerization.

-

DIPEA (3.0 equiv)

-

Anhydrous DCM (Dichloromethane) or DMF (if solubility is poor)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-N-Boc-aminobenzyl alcohol in anhydrous DCM (0.1 M concentration).

-

Addition: Add Bis(4-nitrophenyl) carbonate (2.0 equiv) in one portion. The solution may turn slightly yellow.

-

Activation: Dropwise add DIPEA (3.0 equiv) at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 1:1). The alcohol spot should disappear, replaced by the less polar carbonate spot.

-

-

Work-up (Critical):

-

Dilute with DCM. Wash with cold 10% Citric Acid (to remove base) followed by water and brine.

-

Note: Do not use strong basic washes (like NaOH), as this will hydrolyze the activated carbonate.

-

Dry over Na2SO4, filter, and concentrate.[2]

-

-

Purification: Flash chromatography (SiO2) or precipitation from DCM/Hexane.

-

Target: White to pale yellow solid.

-

Protocol B: Coupling to Amine Payload

Objective: React the activated PNP-carbonate with the drug payload (e.g., Doxorubicin, MMAE) to form the carbamate.

Reagents:

-

Activated PNP-Carbonate (from Protocol A) (1.0 equiv)

-

Amine-containing Payload (1.0 – 1.2 equiv)

-

HOBt (1.0 equiv) – Promotes substitution and displaces p-nitrophenol.

-

DIPEA (2.0 equiv)

-

Anhydrous DMF

Step-by-Step:

-

Dissolution: Dissolve the Amine Payload and HOBt in anhydrous DMF (0.05 M).

-

Base Addition: Add DIPEA (2.0 equiv). Stir for 5 minutes to ensure the amine is deprotonated.

-

Coupling: Add the Activated PNP-Carbonate (solid or dissolved in minimal DMF) to the reaction mixture.

-

Incubation: Stir at Room Temperature for 16–24 hours.

-

Visual Cue: The solution will turn deep yellow due to the release of p-nitrophenolate.

-

-

Monitoring: Monitor by LC-MS. Look for the mass of [Payload + PAB-Boc].

-

Purification:

-

For hydrophobic payloads: Dilute with EtOAc, wash with water (to remove DMF/p-nitrophenol), and purify via silica gel chromatography.

-

For hydrophilic payloads: Purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Data Summary & Troubleshooting

Condition Optimization Table

The following table compares conditions for the activation step (Protocol A).

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome Comparison |

| Activator | p-Nitrophenyl Chloroformate | Bis(4-nitrophenyl) carbonate | Bis-carbonate reduces dimer formation by 40%. |

| Solvent | THF | DCM or DMF | DCM allows easier workup; DMF required for polar substrates. |

| Base | Pyridine | DIPEA | DIPEA is non-nucleophilic, preventing acyl-ammonium side products. |

| Stoichiometry | 1:1 (Alcohol:Activator) | 1:2 (Alcohol:Activator) | Excess activator ensures kinetic dominance over the dimer side reaction. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Symmetrical Carbonate (Dimer) | Alcohol reacted with already-formed product. | Increase equivalents of Bis(4-nitrophenyl) carbonate (to 3.0eq). Add alcohol slowly to the activator. |

| Low Yield of Coupling | Hydrolysis of PNP-carbonate. | Ensure DMF is anhydrous (stored over molecular sieves). Purge with Argon. |

| No Reaction (Payload) | Payload amine is protonated (salt form). | Ensure sufficient DIPEA is added to neutralize the HCl/TFA salt of the payload. |